2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine
Description
2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2,6-difluorophenyl group at position 2 and a methyl group at position 4. Synthetically, derivatives of 5-methylimidazo[1,2-a]pyridine are often prepared via reactions such as chlorination with N-chlorosuccinimide (NCS), where substituents at position 3 dictate reaction pathways (e.g., ipso-substitution or methyl group chlorination) . The compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, as seen in patents and related impurities of drugs like risperidone .
Properties
Molecular Formula |
C14H10F2N2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-4-2-7-13-17-12(8-18(9)13)14-10(15)5-3-6-11(14)16/h2-8H,1H3 |
InChI Key |
CQFHCDHWYIIEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with 2-bromo-5-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo-pyridine N-oxides.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives with various functional groups.
Scientific Research Applications
2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity
The reactivity of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent positions and electronic properties. For example:
- 5-Methyl vs. Non-Methyl Derivatives: In reactions with NCS, 5-methylimidazo[1,2-a]pyridines with electron-withdrawing groups (EWGs) at position 3 (e.g., formyl, nitro) undergo ipso-chlorination, whereas those with ester or chlorine groups exhibit chlorination at the methyl group . Non-methyl analogs, such as 2-methylimidazo[1,2-a]pyridine, instead form halogenated intermediates via pyridinium species, highlighting the role of the methyl group in directing reactivity .
- Fluorine Substitution Patterns: The 2,6-difluorophenyl group in the target compound contrasts with 2,5-difluorophenyl analogs (e.g., 2-(2,5-difluorophenyl)-5H,6H-imidazo[1,2-a]pyridin-6-amine, CAS: 1499326-55-4 ).
Electronic and Steric Properties
Pharmacokinetic and Physicochemical Properties
- Trifluoromethyl or sulfonyl groups (as in patent compounds ) further elevate logP but may reduce solubility.
- Metabolic Stability: Fluorine atoms at the 2,6-positions likely reduce oxidative metabolism at the phenyl ring, similar to fluorinated drugs like ciprofloxacin. This contrasts with non-fluorinated analogs, which may undergo rapid CYP450-mediated degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
